3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid
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Overview
Description
TAK1-IN-4 is a small molecule inhibitor specifically targeting Transforming Growth Factor Beta-Activated Kinase 1 (TAK1). TAK1 is a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAPKKK) family and plays a crucial role in various cellular processes, including inflammation, immune responses, and cell survival . TAK1-IN-4 has been developed to inhibit TAK1 activity, making it a valuable tool in studying TAK1-related signaling pathways and potential therapeutic applications.
Preparation Methods
The synthesis of TAK1-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using chromatographic techniques.
Chemical Reactions Analysis
TAK1-IN-4 undergoes various chemical reactions, including:
Oxidation: TAK1-IN-4 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify TAK1-IN-4, potentially altering its inhibitory activity.
Substitution: TAK1-IN-4 can participate in substitution reactions, where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TAK1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study TAK1-related signaling pathways and to develop new inhibitors.
Biology: Employed in cell-based assays to investigate the role of TAK1 in various cellular processes, such as inflammation and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated TAK1 activity, such as cancer and inflammatory disorders.
Mechanism of Action
TAK1-IN-4 exerts its effects by binding to the active site of TAK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as Nuclear Factor Kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are involved in various cellular responses. The molecular targets and pathways involved in TAK1-IN-4’s mechanism of action include the TAK1-TAB complex and the NF-κB signaling pathway .
Comparison with Similar Compounds
TAK1-IN-4 can be compared with other TAK1 inhibitors, such as:
5Z-7-Oxozeaenol: A natural product inhibitor of TAK1 with a different chemical structure.
Takinib: A synthetic TAK1 inhibitor with a distinct mechanism of action.
Imidazo[1,2-b]pyridazine derivatives: A class of TAK1 inhibitors with potent activity against multiple myeloma.
TAK1-IN-4 is unique due to its specific binding affinity and selectivity for TAK1, making it a valuable tool for studying TAK1-related pathways and developing new therapeutic strategies.
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.352 |
IUPAC Name |
3-[(1-propylbenzimidazol-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C18H17N3O3/c1-2-10-21-15-9-4-3-8-14(15)19-18(21)20-16(22)12-6-5-7-13(11-12)17(23)24/h3-9,11H,2,10H2,1H3,(H,23,24)(H,19,20,22) |
InChI Key |
OWYWEJQTFNMMSF-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HS220; HS 220; HS-220 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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